trans-Mevinphos

Description

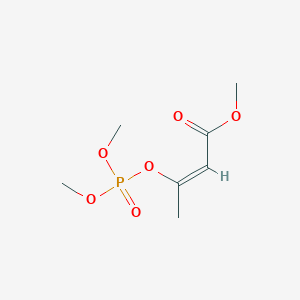

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042481 | |

| Record name | (Z)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-45-4, 298-01-1 | |

| Record name | trans-Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Mevinphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]isocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEVINPHOS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L63962IYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

trans-Mevinphos chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-Mevinphos, an organophosphate insecticide. It delves into its chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and toxicological profile. The information is structured to provide not just data, but also the scientific reasoning behind the facts, catering to a professional audience engaged in research and development.

Introduction: The Duality of Mevinphos

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide known for its potent contact and systemic activity.[1] It exists as a mixture of two geometric isomers: the (E)-isomer, commonly referred to as cis-Mevinphos, and the (Z)-isomer, known as this compound.[2][3] The technical-grade product is typically a mixture containing over 60% of the more biologically active (E)-isomer and less than 25% of the (Z)-isomer.[1][2] Due to its high acute toxicity, its use is highly regulated in many countries, and it is classified as a Restricted Use Pesticide (RUP) in the United States, requiring application only by certified professionals.[4][5][6] This guide will focus specifically on the trans-isomer, detailing its unique characteristics and scientific relevance.

Section 1: Chemical Identity and Physicochemical Properties

The distinct stereochemistry of this compound governs its physical and chemical behavior. Its formal chemical name is methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate.[7]

Chemical Structure:

-

SMILES: C/C(=C\C(=O)OC)/OP(=O)(OC)OC[7]

The structure features a central carbon-carbon double bond, with the phosphate and methyl ester groups on opposite sides, defining it as the trans or (Z) isomer. This configuration is crucial as it influences the molecule's interaction with its biological target.

A summary of its key physicochemical properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Physical State | Colorless to pale yellow liquid | [4][8] |

| Odor | Weak or odorless | [5][8] |

| Boiling Point | 99-103 °C at 0.3-1 mmHg | [8][9][10] |

| Melting Point | 6.9 °C (Z-isomer) | [5] |

| Water Solubility | Miscible / High (6 x 10⁵ mg/L) | [1][5][9] |

| Vapor Pressure | 3 x 10⁻³ mmHg | [9] |

| LogP (Octanol/Water Coeff.) | 0.13 - 1.7 | [8][9] |

The high water solubility and low partition coefficient indicate that this compound is hydrophilic, a property that contributes to its potential mobility in soil and its systemic action in plants.[1]

Section 2: Synthesis and Stereochemistry

Mevinphos is commercially synthesized through the reaction of trimethyl phosphite with methyl 2-chloroacetoacetate.[11] This process inherently produces a mixture of the (E) and (Z) geometric isomers. The ratio of these isomers is critical because the cis-(E)-isomer exhibits significantly higher insecticidal activity than the trans-(Z)-isomer.[10] The difference in toxicity between the isomers is stark; for instance, the acute oral LD50 in rats for the cis-isomer is 1.4 mg/kg, whereas for the trans-isomer, it is 81.8 mg/kg, highlighting the profound impact of stereochemistry on biological activity.[10]

Section 3: Mechanism of Action: Acetylcholinesterase Inhibition

Like all organophosphates, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][4][9] AChE is a critical serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts, which terminates nerve signals.[12][13]

The Causality of Inhibition: The electrophilic phosphorus atom of this compound is attacked by the nucleophilic serine residue in the active site of AChE.[12][14] This reaction forms a stable, covalent phosphate-serine bond, effectively phosphorylating the enzyme.[12] This phosphorylated enzyme is unable to perform its normal function of hydrolyzing acetylcholine.[13]

The resulting accumulation of acetylcholine in the synapse leads to continuous stimulation of cholinergic receptors, causing uncontrolled nerve firing.[14][15] This manifests as a range of symptoms from excessive salivation and muscle spasms to paralysis and, ultimately, death, typically from respiratory failure.[12][14]

Section 4: Analytical Methodologies for Detection

Accurate detection of this compound in environmental and biological samples is crucial for regulatory monitoring and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust method for the analysis of organophosphorus pesticides.[16][17]

Detailed Protocol: GC-MS Analysis via QuEChERS Extraction

This protocol describes a common workflow for analyzing pesticide residues in a fruit or vegetable matrix, combining a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with GC-MS detection.[18]

Rationale: The QuEChERS method is chosen for its efficiency in extracting a wide range of pesticides from complex matrices with minimal solvent usage.[18] Acetonitrile is the preferred extraction solvent due to its ability to effectively partition pesticides while minimizing co-extraction of lipids and other matrix components.[18] The subsequent d-SPE (dispersive solid-phase extraction) step with PSA (primary secondary amine) is critical for removing organic acids and other interferences that could affect the GC-MS analysis.[19]

Step-by-Step Methodology:

-

Sample Homogenization: Weigh 10-15 g of the representative sample (e.g., fruit puree) into a 50 mL centrifuge tube. This ensures a uniform sample is analyzed.

-

Extraction:

-

Add 10 mL of acetonitrile (containing 1% acetic acid). The acid helps to stabilize certain pesticides.

-

Add the appropriate QuEChERS salt packet (e.g., AOAC method: 6 g anhydrous MgSO₄ and 1.5 g sodium acetate). Magnesium sulfate facilitates the separation of the aqueous and organic layers, while the buffer maintains pH.[18]

-

Cap tightly and shake vigorously for 1 minute. This ensures thorough mixing and efficient extraction of the analyte into the acetonitrile.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This step cleanly separates the solid matrix material from the acetonitrile supernatant containing the pesticide.[18]

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.

-

Vortex for 30 seconds. PSA removes interfering organic acids, while MgSO₄ removes residual water.

-

-

Final Centrifugation: Centrifuge the d-SPE tube for 2 minutes.

-

GC-MS Analysis:

-

Transfer the final extract into a GC vial.

-

Inject 1 µL into the GC-MS system.

-

GC Conditions: Use a capillary column suitable for pesticide analysis (e.g., Agilent J&W DB-5ms Ultra Inert).[20] A typical temperature program would be: start at 40-70°C, ramp up to 280-300°C. The temperature ramp separates compounds based on their boiling points and column interactions.[20]

-

MS Conditions: Operate in Electron Impact (EI) ionization mode.[16] For high sensitivity and specificity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, targeting the characteristic ions of this compound.[21]

-

Section 5: Toxicological Profile

This compound is classified as highly toxic.[5] Its toxicity is primarily acute, with effects related to cholinesterase inhibition.[3][9]

| Route of Exposure | Species | LD50 Value | Toxicity Category | Source(s) |

| Oral | Rat | 81.8 mg/kg | High | [10] |

| Oral | Rat | 3 - 12 mg/kg (mixture) | Very High | [5] |

| Dermal | Rat | 4.2 - 4.7 mg/kg (mixture) | Very High | [5][22] |

| Inhalation (1-hr) | Rat | 0.125 mg/L (mixture) | Very High | [5] |

As noted earlier, the toxicity of the commercial mixture is driven primarily by the more potent cis-isomer. However, this compound itself is still considered a hazardous compound. The steep dose-response curve for Mevinphos means that a small increase in dose can lead to a significant increase in toxic effects, making handling and exposure extremely dangerous.[6]

Section 6: Environmental Fate and Degradation

Understanding the environmental persistence and degradation of this compound is key to assessing its ecological impact.

Hydrolysis: Mevinphos is susceptible to hydrolysis, and its degradation rate is highly dependent on pH.[8] The half-life is significantly shorter in alkaline conditions (1.4 hours at pH 11) compared to neutral or acidic conditions (35 days at pH 7; 120 days at pH 6).[5][8] The primary hydrolysis product is dimethyl phosphate.[8]

Soil Degradation: In the terrestrial environment, Mevinphos dissipates rapidly, primarily through biotic degradation.[1] The aerobic soil half-life for the isomers is extremely short, ranging from 1.21 to 3.83 hours.[1] Although its high water solubility suggests it could be mobile, this rapid degradation prevents significant leaching into groundwater.[1][2]

Photolysis: The photolysis half-life in aqueous solution is approximately 27 days for both isomers, indicating that sunlight contributes to its breakdown, but at a slower rate than microbial action or hydrolysis in alkaline water.[1]

Sources

- 1. 4.23 Mevinphos (E,R)** [fao.org]

- 2. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 3. apvma.gov.au [apvma.gov.au]

- 4. CAS 338-45-4: this compound | CymitQuimica [cymitquimica.com]

- 5. EXTOXNET PIP - MEVINPHOS [extoxnet.orst.edu]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. This compound | C7H13O6P | CID 6433175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. 243. Mevinphos (WHO Pesticide Residues Series 2) [inchem.org]

- 11. Mevinphos - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cromlab-instruments.es [cromlab-instruments.es]

- 18. hpst.cz [hpst.cz]

- 19. agilent.com [agilent.com]

- 20. agilent.com [agilent.com]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

(Z)-Mevinphos CAS number and synonyms

An In-Depth Technical Guide to (Z)-Mevinphos

Abstract

Mevinphos is a potent organophosphate insecticide and acaricide known for its rapid action and systemic properties.[1][2][3] It exists as two geometric isomers, (E)- and (Z)-Mevinphos, with the (E)-isomer generally exhibiting higher insecticidal activity.[4][5] This technical guide provides a comprehensive overview of the (Z)-isomer of Mevinphos, focusing on its chemical identity, physicochemical properties, mechanism of action, toxicology, and analytical methodologies. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes critical technical data to support advanced research and safety assessment.

Chemical Identity and Nomenclature

Mevinphos is the common name for 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate.[6] The technical product is a mixture of its (E) and (Z) geometric isomers.[5][7] The Chemical Abstracts Service (CAS) assigns unique numbers to the technical mixture and to each specific isomer. It is critical for researchers to distinguish between these entities, as their biological activity and persistence can differ.[1][4]

The nomenclature can be confusing; while modern chemical notation prefers the (E)/(Z) designation, older literature often uses cis/trans. PubChem lists (Z)-Mevinphos as a synonym for trans-Mevinphos.[8] For clarity, this guide will use the (Z) designation.

Table 1: Chemical Identifiers for Mevinphos and (Z)-Mevinphos

| Identifier | Mevinphos (Isomer Mixture) | (Z)-Mevinphos |

| CAS Number | 7786-34-7[3][6][9][10][11] | 338-45-4[8][12][13] |

| IUPAC Name | 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[3] | methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate[8] |

| Molecular Formula | C₇H₁₃O₆P[2][3][12][14][15] | C₇H₁₃O₆P[8][12][15] |

| Molecular Weight | 224.15 g/mol [2][6][12][14][16] | 224.15 g/mol [12] |

| InChI Key | GEPDYQSQVLXLEU-AATRIKPKSA-N | GEPDYQSQVLXLEU-WAYWQWQTSA-N[12] |

| EPA Pesticide Code | 015801[14] | 15803[12] |

Table 2: Common Synonyms and Trade Names

| Category | Names |

| (Z)-Mevinphos Synonyms | (Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid methyl ester, this compound, beta-Mevinphos, trans-Phosdrin[8] |

| General Trade Names | Phosdrin, Apavinphos, Duraphos, Menite, Gestid, Fosdrine, Mevinox, OS-2046[1][2][3][5][14] |

Physicochemical Properties

Mevinphos is a colorless to pale yellow or orange liquid with a mild odor.[2][6][14] Its high miscibility in water is a key property influencing its environmental mobility and systemic action in plants.[6][14] The compound is subject to hydrolysis, with its stability being highly dependent on pH; degradation is rapid in alkaline conditions.[2][4][6]

Table 3: Physicochemical Data

| Property | Value | Source(s) |

| Physical State | Liquid | [14] |

| Appearance | Colorless to pale yellow/orange liquid | [2][14] |

| Boiling Point | 99-103 °C at 0.03 mmHg | [14][17] |

| Vapor Pressure | 3 x 10⁻³ mmHg at 21°C | [14][17] |

| Density | 1.24 - 1.25 g/mL | [3][14] |

| Water Solubility | Miscible | [2][6][14][17] |

| Melting Point | 6.9 °C (Z-isomer); 21 °C (E-isomer) | [3][6] |

| Hydrolysis Half-Life | pH 7: 62.7 days (Z-isomer), 29.2 days (E-isomer) pH 9: 7.5 days (Z-isomer), 2.8 days (E-isomer) pH 11: 1.4 hours | [2][6][18] |

| Solvent Solubility | Miscible with acetone, benzene, ethanol, chloroform, xylene.[14][17] | [14][17] |

Mechanism of Action: Acetylcholinesterase Inhibition

As with other organophosphate compounds, the primary mechanism of toxicity for Mevinphos is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][15][16][17] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.

Mevinphos acts as an irreversible inhibitor by phosphorylating a serine residue within the active site of the AChE enzyme.[1] This covalent modification renders the enzyme non-functional. The accumulation of excess acetylcholine in the synaptic cleft leads to continuous stimulation of nerve and muscle fibers, resulting in cholinergic crisis, characterized by muscle spasms, paralysis, and ultimately, death by respiratory failure.[2][16]

Caption: Mechanism of (Z)-Mevinphos toxicity via AChE inhibition.

Toxicology and Hazard Profile

Mevinphos is classified as an extremely hazardous substance (WHO Class IA) due to its high acute toxicity via oral, dermal, and inhalation routes.[2][17] Exposure can lead to severe cholinergic symptoms, including excessive salivation, pinpoint pupils, muscle tremors, convulsions, and respiratory depression, which can be fatal.[2]

Table 4: Acute Toxicity of Mevinphos (Isomer Mixture)

| Route | Species | LD₅₀ / LC₅₀ Value | Source(s) |

| Oral | Rat | 3 - 12 mg/kg | [1][3][6] |

| Oral | Mouse | 4 - 18 mg/kg | [3][6] |

| Dermal | Rat | 4.2 mg/kg | [6] |

| Inhalation (1-hr) | Rat | 0.125 mg/L (14 ppm) | [3][6] |

| Avian Oral (Duck) | Duck | 4.63 mg/kg | [14] |

| Aquatic (96-hr) | Rainbow Trout | 0.012 mg/L (11.9 ppb) | [6][14] |

Analytical Methodology

The quantitative determination of (Z)-Mevinphos in environmental and biological matrices is essential for exposure assessment and regulatory compliance. The standard approach involves solvent extraction followed by gas chromatography (GC).

The following protocol is a generalized procedure based on established methods for analyzing Mevinphos in soil samples.[19]

Experimental Protocol: Determination of (Z)-Mevinphos in Soil by GC-FPD

1. Objective: To extract and quantify (Z)-Mevinphos from a soil matrix using gas chromatography with a flame photometric detector (FPD), which is selective for phosphorus-containing compounds.

2. Materials:

-

Soil sample

-

Acetonitrile (ACS grade)

-

Anhydrous sodium sulfate

-

(Z)-Mevinphos analytical standard (certified reference material)

-

Acetone (ACS grade)

-

Toluene (ACS grade)

-

Mechanical shaker

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph with FPD

3. Procedure:

-

Step 1: Sample Extraction

-

Weigh 25 g of the soil sample into a 250 mL Erlenmeyer flask.

-

Add 100 mL of acetonitrile to the flask.

-

Seal the flask and place it on a mechanical shaker. Agitate at high speed for 20 minutes to ensure thorough extraction of residues.

-

Filter the extract through a Büchner funnel containing Whatman No. 1 filter paper.

-

-

Step 2: Water Removal

-

Pass the acetonitrile extract through a column containing approximately 30 g of anhydrous sodium sulfate. This step is crucial to remove residual water, which can interfere with GC analysis and degrade the analytical column.

-

Rinse the sodium sulfate with an additional 25 mL of acetonitrile to ensure complete transfer of the analyte.

-

-

Step 3: Concentration

-

Transfer the dried extract to a round-bottom flask.

-

Concentrate the sample to a volume of approximately 5 mL using a rotary evaporator with a water bath set to 40°C.

-

Transfer the concentrate to a graduated centrifuge tube and adjust the final volume to 10 mL with toluene.

-

-

Step 4: GC-FPD Analysis

-

Calibrate the GC-FPD system by injecting a series of known concentrations of the (Z)-Mevinphos analytical standard to generate a calibration curve.[20]

-

Inject a 1-2 µL aliquot of the prepared sample extract into the GC.

-

Typical GC Conditions:

-

Column: DB-1701 or equivalent (mid-polarity)

-

Injector Temperature: 220°C

-

Detector Temperature: 250°C

-

Oven Program: 150°C initial, ramp to 230°C at 10°C/min

-

Carrier Gas: Helium or Nitrogen

-

-

Identify the (Z)-Mevinphos peak based on its retention time compared to the standard.

-

Quantify the concentration in the sample by comparing its peak area to the calibration curve.[19][20]

-

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mevinphos - Wikipedia [en.wikipedia.org]

- 4. 243. Mevinphos (WHO Pesticide Residues Series 2) [inchem.org]

- 5. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 6. EXTOXNET PIP - MEVINPHOS [extoxnet.orst.edu]

- 7. apvma.gov.au [apvma.gov.au]

- 8. This compound | C7H13O6P | CID 6433175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mevinphos | CAS 7786-34-7 | LGC Standards [lgcstandards.com]

- 10. accustandard.com [accustandard.com]

- 11. accustandard.com [accustandard.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. CIS-MEVINPHOS | 338-45-4 [chemicalbook.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. CAS 298-01-1: cis-Mevinphos | CymitQuimica [cymitquimica.com]

- 16. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. fao.org [fao.org]

- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 20. cdc.gov [cdc.gov]

Synthesis and biosynthesis pathways of trans-Mevinphos

An In-depth Technical Guide to the Synthesis of trans-Mevinphos

Abstract

Mevinphos is a potent, broad-spectrum organophosphate insecticide and acaricide known for its systemic and contact action against a wide array of chewing and sucking insects.[1][2] As an inhibitor of acetylcholinesterase (AChE), it disrupts nerve function in target pests.[1][3] Mevinphos is a synthetic compound, first developed in the mid-20th century, and has no known natural biosynthetic pathway.[1][4][5] The molecule exists as two geometric isomers around a carbon-carbon double bond: the (E)-isomer and the (Z)-isomer.[1] The technical-grade product is a mixture of both, with the (E)-isomer, also referred to as alpha-Mevinphos, comprising over 60% of the mixture and exhibiting higher insecticidal activity.[1][3][6] This guide provides a detailed examination of the chemical synthesis of Mevinphos, focusing on the predominant reaction pathway, its underlying mechanism, stereochemical outcomes, and a representative laboratory protocol.

Part 1: Chemical Synthesis of Mevinphos

The commercial production of Mevinphos is achieved through the Perkow reaction , a classic organophosphorus reaction that transforms α-haloketones into vinyl phosphates.[7][8] This reaction is highly effective for creating the enol phosphate structure characteristic of Mevinphos and related compounds.

Core Synthetic Pathway: The Perkow Reaction

The synthesis of Mevinphos involves the reaction between trimethyl phosphite (P(OCH₃)₃) and methyl 2-chloroacetoacetate (CH₃C(O)CH(Cl)C(O)OCH₃) .[8] This process is a competitive reaction with the Michaelis-Arbuzov reaction. However, in the case of α-halo-β-ketoesters, the Perkow pathway is favored, leading to the formation of the enol phosphate rather than a β-keto phosphonate.[7][9]

The overall reaction is as follows:

CH₃C(O)CH(Cl)C(O)OCH₃ + P(OCH₃)₃ → (CH₃O)₂P(O)OC(CH₃)=CHC(O)OCH₃ + CH₃Cl

This reaction yields a mixture of (E)- and (Z)-Mevinphos isomers along with methyl chloride as a byproduct.[1]

In-Depth Reaction Mechanism

The mechanism of the Perkow reaction is a subject of detailed study, with the prevailing theory involving an initial attack on the carbonyl carbon.[7][10] This distinguishes it from the Michaelis-Arbuzov reaction, where the phosphite would attack the carbon atom bearing the halogen.[10]

The step-by-step mechanism is as follows:

-

Nucleophilic Attack: The phosphorus atom of trimethyl phosphite acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone group in methyl 2-chloroacetoacetate. This forms a zwitterionic intermediate.[7]

-

Rearrangement and Halide Elimination: The zwitterionic intermediate undergoes a rearrangement. This step is thought to proceed via a cyclic oxaphosphirane intermediate in some cases.[10] The process culminates in the elimination of the chloride ion (Cl⁻).

-

Dealkylation: The final step is a nucleophilic attack by the displaced chloride anion on one of the methyl groups of the phosphonium cation. This dealkylation step is an Sₙ2 displacement that forms the stable enol phosphate product (Mevinphos) and the byproduct, methyl chloride (CH₃Cl).[7]

The diagram below provides a visual representation of this mechanistic pathway.

Caption: The Perkow reaction mechanism for Mevinphos synthesis.

Stereoselectivity: The Formation of trans-(E)-Mevinphos

The Perkow reaction for Mevinphos synthesis does not exhibit perfect stereoselectivity, resulting in a mixture of the (E) and (Z) geometric isomers.[1] The plane of the double bond in the final enol phosphate product allows for two distinct spatial arrangements of the substituents.

-

(E)-Mevinphos (trans/alpha): This isomer has the high-priority groups (as determined by Cahn-Ingold-Prelog rules) on opposite sides of the double bond. It is the more thermodynamically stable and more biologically active isomer, typically forming over 60% of the technical product.[1][11]

-

(Z)-Mevinphos (cis/beta): This isomer has the high-priority groups on the same side of the double bond.

While specific conditions for Mevinphos are proprietary, in organophosphorus chemistry, factors such as reaction temperature, solvent polarity, and the nature of the reactants can influence the final E/Z ratio. The predominance of the (E)-isomer suggests it is the favored product under typical industrial manufacturing conditions.

Data Summary: Synthesis Parameters

The following table summarizes the key components and properties associated with Mevinphos synthesis.

| Parameter | Description | Reference(s) |

| Reaction Type | Perkow Reaction | [7][8][9] |

| Key Reactants | Trimethyl phosphite, Methyl 2-chloroacetoacetate | [6][8] |

| Solvent (Typical) | Organic solvents like dichloromethane or toluene are often used for similar reactions to control temperature and ensure solubility. | [1] |

| Product | Mevinphos: A mixture of (E)- and (Z)-isomers of methyl 3-((dimethoxyphosphinyl)oxy)but-2-enoate. | [1][6] |

| Byproduct | Methyl chloride (CH₃Cl) | [7] |

| Physical State | Pale yellow to orange liquid | [2] |

| Boiling Point | 99-103°C at 0.3 mm Hg | [6] |

| Water Solubility | Miscible | [6][8] |

| Isomer Ratio | Technical grade typically contains >60% (E)-isomer and ~20-30% (Z)-isomer. | [1][6][11] |

Illustrative Experimental Protocol

Disclaimer: This protocol is an illustrative guide based on the principles of the Perkow reaction. Mevinphos is extremely toxic and should only be synthesized by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls.

Objective: To synthesize Mevinphos via the Perkow reaction.

Materials:

-

Methyl 2-chloroacetoacetate (1.0 eq)

-

Trimethyl phosphite (1.1 eq)

-

Anhydrous toluene (as solvent)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Reagent Addition: Charge the flask with methyl 2-chloroacetoacetate dissolved in anhydrous toluene. Begin stirring.

-

Controlled Reaction: Add trimethyl phosphite dropwise to the stirred solution via the dropping funnel. The reaction is exothermic; maintain the temperature between 25-35°C using a water bath. The formation of methyl chloride gas will be observed, which should be vented through a proper scrubbing system.

-

Reaction Completion: After the addition is complete, heat the mixture to 50-60°C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a mixture of (E/Z)-Mevinphos isomers. Purify the liquid residue by vacuum distillation to obtain the final product. Collect the fraction boiling at approximately 99-103°C at 0.3 mm Hg.[6]

-

Characterization: Confirm the identity and isomeric ratio of the purified product using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and GC-MS.

Part 2: Biosynthesis of Mevinphos – A Point of Clarification

A crucial aspect of Mevinphos's profile is its origin. Unlike many complex organic molecules found in nature, Mevinphos is a purely synthetic compound .

Organophosphate pesticides are a class of artificial chemicals that were first developed in the 1930s and 1940s, largely stemming from research into nerve agents.[4][5] Their development was a landmark in synthetic organic chemistry, aimed at creating effective, though often highly toxic, agents for pest control.[12][13]

Based on extensive scientific literature, there is no known natural occurrence or biosynthetic pathway for Mevinphos . Its existence is entirely attributable to human industrial synthesis. The metabolism and degradation of Mevinphos in the environment and in organisms occur via hydrolysis and enzymatic pathways, but these are breakdown processes, not synthesis.[2][14]

Conclusion

The synthesis of this compound is a well-established industrial process dominated by the Perkow reaction. This pathway efficiently converts trimethyl phosphite and methyl 2-chloroacetoacetate into the desired enol phosphate, albeit as a mixture of its more active (E)-isomer and less active (Z)-isomer. Understanding the nucleophilic mechanism of this reaction is key to appreciating its utility in organophosphorus chemistry. It must be emphasized that Mevinphos is a product of chemical synthesis with no counterpart in the natural world, a fact that underscores its role as a man-made agricultural tool. The high toxicity of this compound necessitates stringent safety protocols during its manufacture and handling.[11]

Sources

- 1. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 2. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 243. Mevinphos (WHO Pesticide Residues Series 2) [inchem.org]

- 7. Perkow reaction - Wikipedia [en.wikipedia.org]

- 8. Mevinphos - Wikipedia [en.wikipedia.org]

- 9. Perkow_reaction [chemeurope.com]

- 10. researchgate.net [researchgate.net]

- 11. apvma.gov.au [apvma.gov.au]

- 12. tandfonline.com [tandfonline.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Solubility of trans-Mevinphos

Abstract

This technical guide provides a comprehensive analysis of the solubility of trans-Mevinphos, an organophosphate insecticide. Aimed at researchers, scientists, and professionals in drug development and environmental science, this document synthesizes critical data on the solubility of this compound in aqueous and organic media. We delve into the physicochemical properties governing this solubility, present collated quantitative data, and provide a detailed, field-proven protocol for solubility determination based on international standards. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. Visual diagrams generated using DOT language clarify complex workflows and molecular interactions, reinforcing the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Critical Role of Solubility

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide known for its contact and systemic activity.[1] It exists as a mixture of two geometric isomers, (E) and (Z), often referred to as trans and cis, respectively.[2] The trans-isomer, this compound (also known as (Z)-Mevinphos or beta-Mevinphos), is a key component of the technical mixture.[3][4] Understanding its solubility is paramount for several scientific and industrial applications. In agrochemical formulation, solubility dictates the choice of solvents and delivery systems. For environmental scientists, it is a critical parameter for modeling environmental fate, transport, and potential for groundwater contamination.[1] In toxicological and drug development research, solubility in both aqueous and lipid-like environments is fundamental to predicting absorption, distribution, metabolism, and excretion (ADME). This guide provides the foundational data and methodologies essential for these critical assessments.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound (C₇H₁₃O₆P) is a polar organophosphate ester.[4] Its structure, containing a phosphate group, ester linkages, and a carbon-carbon double bond, creates a molecule with specific interactive capabilities that define its behavior in different solvents.

Key Physicochemical Properties:

-

LogP (Octanol/Water Partition Coefficient): A log Kow of 0.13 indicates that the compound is relatively hydrophilic, favoring partitioning into aqueous phases over non-polar lipid phases.[7]

-

Vapor Pressure: 3 x 10⁻³ mmHg at 21°C, indicating low volatility.[5][8]

-

Stability: Mevinphos is subject to hydrolysis, a critical factor in aqueous solubility studies. The rate of hydrolysis is highly dependent on pH, with stability decreasing as pH increases. The half-life is 120 days at pH 6, but only 1.4 hours at pH 11.[6][7]

The presence of polar functional groups (phosphate, ester) allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, which is a primary driver of its solubility characteristics.

Aqueous and Organic Solvent Solubility Data

The solubility of Mevinphos (as a mixture of isomers, which is highly indicative for the trans-isomer) has been extensively documented. The compound is generally characterized by high water solubility and miscibility with a wide range of organic solvents.

Aqueous Solubility

Mevinphos is described as being miscible with water.[5][7][8] Miscibility implies that it can dissolve in water at any concentration, forming a homogeneous solution. Some sources provide a quantitative value, stating the water solubility is 6.0 x 10⁵ mg/L, which is equivalent to 600 g/L.[1][7][9] This high solubility is consistent with its polar nature and low LogP value.

Factors Influencing Aqueous Solubility:

-

pH: As an ester, this compound is susceptible to hydrolysis, especially under neutral to alkaline conditions.[7] Solubility experiments must be conducted in buffered solutions, and the duration of the experiment should be minimized to prevent significant degradation, which could lead to erroneous results.

Organic Solvent Solubility

The solubility of Mevinphos in organic solvents is broad, reflecting its ability to engage in various intermolecular interactions. The data indicates complete miscibility in many common laboratory solvents.

| Solvent Class | Solvent | Solubility | Reference |

| Alcohols | Ethanol, Isopropanol, Methanol | Miscible | [2][5][7] |

| Ketones | Acetone | Miscible | [5][7][8] |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Miscible | [5][7][8] |

| Chlorinated Hydrocarbons | Carbon Tetrachloride, Chloroform | Miscible | [5][7] |

| Aliphatic Hydrocarbons | Hexane | Practically Insoluble | [5][7] |

| Other Solvents | Carbon Disulfide, Kerosene | Slightly Soluble / Soluble | [5][7][11] |

Expert Interpretation: The high miscibility in polar protic (alcohols) and polar aprotic (acetone, chloroform) solvents is expected due to the polar phosphate and ester groups. Its miscibility in non-polar aromatic solvents like benzene and xylene suggests that van der Waals forces also play a significant role. Conversely, its practical insolubility in non-polar aliphatic solvents like hexane highlights the importance of the molecule's overall polarity; hexane lacks the ability to form the necessary polar or aromatic interactions to effectively solvate this compound.[5][7]

Standard Protocol for Solubility Determination

To ensure data integrity and reproducibility, solubility must be determined using a standardized, self-validating methodology. The OECD Test Guideline 105, "Water Solubility," provides a robust framework.[10][12] The following protocol is adapted from the "Flask Method" described in this guideline, suitable for substances with solubility greater than 10⁻² g/L.[10]

Principle of the Flask Method

The principle is to saturate a solvent with the test substance at a specific temperature and, after separating the undissolved solid, determine the concentration of the substance in the aqueous solution. This concentration is the solubility at that temperature.

Experimental Workflow

Caption: Workflow for OECD 105 Flask Method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Prepare a buffer solution at the desired pH (e.g., pH 7). The use of a buffer is critical to mitigate pH shifts and control hydrolysis.[13]

-

Add an excess amount of this compound to a flask containing the buffer. The excess is visually confirmed by the presence of undissolved material.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to 20°C ± 0.5°C.[10]

-

-

Equilibration:

-

Stir the solution vigorously. A preliminary test should be run to determine the time required to reach equilibrium. This is achieved by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration in solution becomes constant.

-

For the main study, stir for a period determined by the preliminary test, ensuring saturation is achieved.

-

-

Sampling and Separation:

-

Stop the stirring and allow the mixture to settle.

-

Withdraw an aliquot of the supernatant using a pipette.

-

Immediately centrifuge the aliquot at high speed to pellet any remaining suspended particles. Alternatively, filter through a syringe filter (e.g., 0.45 µm PTFE) that does not adsorb the analyte. This separation step is crucial for accuracy.

-

-

Analysis:

-

Accurately dilute the clear supernatant with an appropriate mobile phase.

-

Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards must be prepared.

-

-

Validation and Reporting:

-

The solubility is reported as the average concentration from at least three independent replicate flasks.

-

The results are considered valid if the concentrations measured at different equilibration times (e.g., 24h, 48h) are consistent, indicating a true equilibrium has been reached.[14]

-

Causality and In-Depth Insights

The choice of experimental parameters is dictated by the physicochemical nature of this compound.

Caption: Factors influencing solubility and protocol design.

-

Why Use a Buffer? The ester linkages in this compound are prone to hydrolysis, a reaction that can be catalyzed by H⁺ or OH⁻ ions.[6][7] Without a buffer, the pH could drift during the experiment, altering the chemical integrity of the analyte and leading to an inaccurate measurement of the true solubility.

-

Why is Equilibrium Confirmation Mandatory? Simply mixing for a fixed time is insufficient. A self-validating protocol requires proof that the system has reached a steady state. By taking multiple samples over time and showing that the concentration has plateaued, one demonstrates that the solvent is truly saturated and the measured value represents the thermodynamic solubility limit.

-

Why Centrifuge/Filter? The presence of microscopic, undissolved particles in the analyzed sample will artificially inflate the measured concentration, leading to a gross overestimation of solubility. Physical separation via centrifugation or non-adsorptive filtration is a non-negotiable step to ensure only the truly dissolved substance is quantified.

Conclusion

This compound exhibits high solubility in water and a wide range of polar organic solvents, while being practically insoluble in non-polar aliphatic hydrocarbons.[5][7] This behavior is a direct consequence of its polar molecular structure. Accurate and reproducible determination of its solubility requires strict adherence to standardized protocols, such as the OECD 105 Flask Method, with careful control of experimental variables like pH and temperature, and rigorous confirmation that equilibrium has been achieved. The data and methodologies presented in this guide provide a robust foundation for researchers in agrochemistry, environmental science, and toxicology.

References

- U.S. Environmental Protection Agency. (n.d.). Mevinphos: Revised Human Health Risk Assessment.

- U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: Mevinphos.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- OECD. (n.d.). Test No. 105: Water Solubility.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9560, Mevinphos.

- EXTOXNET. (1996). Pesticide Information Profile: Mevinphos.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6433175, this compound.

- CymitQuimica. (n.d.). CAS 338-45-4: this compound.

- Food and Agriculture Organization of the United Nations. (n.d.). *4.23 Mevinphos (E,R)**.

- AERU, University of Hertfordshire. (n.d.). Mevinphos (Ref: ENT 22374).

- INCHEM. (1972). 243. Mevinphos (WHO Pesticide Residues Series 2).

- ChemicalBook. (2024). MEVINPHOS | 7786-34-7.

Sources

- 1. 4.23 Mevinphos (E,R)** [fao.org]

- 2. 243. Mevinphos (WHO Pesticide Residues Series 2) [inchem.org]

- 3. This compound | C7H13O6P | CID 6433175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 338-45-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. EXTOXNET PIP - MEVINPHOS [extoxnet.orst.edu]

- 7. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 10. oecd.org [oecd.org]

- 11. MEVINPHOS | 7786-34-7 [chemicalbook.com]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. filab.fr [filab.fr]

Stereoisomerism of Mevinphos and its biological activity

An In-Depth Technical Guide to the Stereoisomerism of Mevinphos and its Biological Activity

Authored by a Senior Application Scientist

Mevinphos, a potent organophosphate insecticide, presents a compelling case study in the critical role of stereoisomerism in pesticide science. Commercially produced as a mixture of geometric isomers, its biological efficacy and environmental impact are not uniform across these stereoisomeric forms. This technical guide provides a comprehensive examination of the stereochemistry of mevinphos, focusing on the distinct properties and biological activities of its (E) and (Z) isomers. We will delve into the mechanistic basis of its action as an acetylcholinesterase inhibitor, present state-of-the-art analytical methodologies for isomer-specific analysis, and discuss the differential environmental fate of the isomers. This document is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of how molecular geometry dictates function and fate at the atomic level.

Introduction: The Significance of Stereochemistry in Pesticide Action

In the field of agrochemicals, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological function.[1] Many pesticides are chiral or, as in the case of mevinphos, possess geometric isomerism, leading to stereoisomers with identical chemical formulas and connectivity but different spatial arrangements.[1][2] These subtle structural differences can lead to profound variations in how each isomer interacts with its biological target.[1]

Mevinphos (dimethyl 2-methoxycarbonyl-1-methylvinyl phosphate) is a non-chiral molecule but exhibits E/Z isomerism across the carbon-carbon double bond in its crotonate moiety.[3][4] It is a broad-spectrum, systemic, and contact insecticide and acaricide that was introduced in the 1950s to control a wide array of chewing and sucking insects.[4][5][6] Its mechanism of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[3][7][8]

Technical-grade mevinphos is typically a mixture of these isomers, with the (E)-isomer being the major component.[3][4] Understanding the distinct contribution of each isomer to the overall insecticidal activity and toxicity is crucial for accurate risk assessment and the development of more selective and environmentally benign pesticides.

The Stereoisomers of Mevinphos: Structure and Properties

Mevinphos exists as two geometric isomers: (E)-mevinphos and (Z)-mevinphos. The nomenclature refers to the relative orientation of the highest-priority substituents on either side of the C=C double bond.

-

(E)-Mevinphos (cis-isomer or alpha-isomer): In this configuration, the high-priority groups (the phosphate ester and the methyl group) are on opposite sides of the double bond. This isomer constitutes over 60% of the technical-grade product.[3][4][9]

-

(Z)-Mevinphos (trans-isomer or beta-isomer): Here, the high-priority groups are on the same side of the double bond. This isomer is the less abundant component in the commercial mixture.[4][9]

While stereoisomers often share many physical properties in an achiral environment, subtle differences can exist.[2]

| Property | (E)-Mevinphos | (Z)-Mevinphos | Technical Mixture |

| Synonyms | cis-mevinphos, alpha-mevinphos | trans-mevinphos, beta-mevinphos | Phosdrin, Mevinox |

| Molecular Formula | C₇H₁₃O₆P | C₇H₁₃O₆P | C₇H₁₃O₆P |

| Molecular Weight | 224.15 g/mol | 224.15 g/mol | 224.15 g/mol [10] |

| Melting Point | 21 °C[6][11] | 6.9 °C[6][11] | N/A |

| Solubility in Water | Miscible | Miscible | Miscible[10][11] |

| Typical % in Technical Grade | > 60%[3][4][9] | < 28%[9] | 100% |

Table 1: Comparative Properties of Mevinphos Isomers.

Differential Biological Activity: The Stereoselective Inhibition of Acetylcholinesterase

The primary toxicological action of mevinphos is the inhibition of acetylcholinesterase (AChE).[7] This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine at synaptic junctions, a process essential for terminating nerve signals. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in muscle spasms, paralysis, and ultimately death in target organisms.[7][8]

The interaction between mevinphos and the AChE active site is stereoselective. The (E)-isomer is a significantly more potent inhibitor of AChE than the (Z)-isomer.[3][9] This differential activity is attributed to the specific geometric arrangement of the (E)-isomer, which allows for a more favorable fit and orientation within the enzyme's active site gorge, leading to a higher rate of phosphorylation of the critical serine residue.

Toxicity Profile

| Route of Exposure | Species | LD₅₀ (Technical Mevinphos) | Toxicity Classification |

| Oral | Rat | 3 - 12 mg/kg[6] | Highly Toxic |

| Dermal | Rat | 4.2 mg/kg[6] | Highly Toxic |

| Inhalation (1-hr) | Rat | 0.125 mg/L[6] | Highly Toxic |

| Oral | Mallard Duck | 4.6 mg/kg[4] | Very Highly Toxic to Birds |

| Aquatic (96-hr) | Rainbow Trout | 11.9 µg/L[4] | Very Highly Toxic to Fish |

Table 2: Acute Toxicity of Technical Mevinphos.

The pronounced difference in biological activity underscores a critical principle in pesticide development: formulating products with only the most active stereoisomer can potentially reduce the overall environmental load and non-target toxicity while maintaining efficacy.[1]

Analytical Methodologies for Stereoisomer-Specific Analysis

To accurately assess exposure, environmental fate, and the efficacy of mevinphos, analytical methods capable of separating and quantifying the individual (E) and (Z) isomers are essential. Due to their different physical properties, these geometric isomers can be separated using achiral chromatographic techniques.

Advanced methods like Supercritical Fluid Chromatography tandem Mass Spectrometry (SFC-MS/MS) have proven effective for the stereoselective analysis of mevinphos in complex matrices like tobacco.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is also a widely used technique for the analysis of mevinphos and its isomers.[14][15]

Experimental Protocol: Stereoselective Analysis by SFC-MS/MS

This protocol is adapted from methodologies developed for analyzing mevinphos stereoisomers in complex matrices.[13] The core principle is to use a robust extraction method (QuEChERS) to isolate the analytes, followed by dilution to minimize matrix interference, and finally, separation and detection using the high resolving power of SFC-MS/MS.

1. Sample Preparation (QuEChERS Extraction):

- Objective: To efficiently extract mevinphos isomers from the sample matrix while removing interfering compounds.

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.

- Add internal standards, if required.

- Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

- Vortex vigorously for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.

- The upper acetonitrile layer contains the extracted pesticides.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Objective: To further purify the extract by removing pigments, fatty acids, and other co-extractives.

- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

- Vortex for 30 seconds.

- Centrifuge at 10,000 rpm for 2 minutes.

3. Dilution and Analysis:

- Causality: A critical step for complex matrices is dilution. High matrix concentrations can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Diluting the final extract (e.g., 10-fold with acetonitrile) significantly reduces these matrix effects.[13]

- Take an aliquot of the cleaned supernatant and dilute it with acetonitrile.

- Transfer the final diluted extract to an autosampler vial.

- Inject the sample into the SFC-MS/MS system for analysis.

4. SFC-MS/MS Conditions (Illustrative):

- Column: A chiral or achiral column suitable for SFC (e.g., a polar-embedded stationary phase).

- Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol.

- Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Differential Environmental Fate

The stereochemistry of mevinphos not only affects its biological activity but also its persistence and degradation in the environment. The (E) and (Z) isomers exhibit different degradation rates in soil and water.

| Compartment | Condition | Half-life (E-isomer) | Half-life (Z-isomer) | Reference |

| Soil | Aerobic, 25°C | 1.21 hours | 3.83 hours | [4] |

| Water | Hydrolysis, pH 5 | 50.8 days | 84.6 days | [4] |

| Water | Hydrolysis, pH 9 | 2.8 days | 7.5 days | [4] |

Table 3: Environmental Half-life of Mevinphos Isomers.

The data clearly show that the more biologically active (E)-isomer degrades faster in aerobic soil conditions.[4] However, both isomers are relatively non-persistent in soil, with half-lives of less than four days for the mixture.[4] Biotic degradation is the primary dissipation pathway.[4] In water, hydrolysis is a key degradation route, and its rate is highly dependent on pH, with both isomers degrading much more rapidly under alkaline conditions.[4][5][6]

The major degradation pathway involves the formation of methyl acetoacetate, followed by mineralization to carbon dioxide.[4] A minor pathway can lead to the formation of mevinphos acid.[16]

Conclusion and Future Perspectives

The case of mevinphos provides a clear and technically significant example of how geometric isomerism dictates the biological and environmental behavior of a pesticide. The (E)-isomer is the primary contributor to its insecticidal potency through more effective inhibition of acetylcholinesterase. This isomer also exhibits a faster degradation rate in certain environmental compartments. This knowledge reinforces the importance of isomer-specific research in toxicology and environmental science.

For drug development professionals, the principles of stereoselective target engagement demonstrated by mevinphos are directly applicable to the design of more potent and specific enzyme inhibitors. For regulatory scientists and researchers, this guide highlights the necessity of employing stereoselective analytical methods to accurately assess the risks associated with such compounds. Future research should focus on obtaining isomer-pure toxicity data and further elucidating the structural basis for the differential binding affinity at the AChE active site. Such efforts will pave the way for the rational design of next-generation pesticides that maximize efficacy while minimizing off-target effects and environmental persistence.

References

-

Mevinphos (Ref: ENT 22374). (2025). AERU - University of Hertfordshire. [Link]

-

4.23 Mevinphos (E,R)**. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

Pesticide Fact Sheet: Mevinphos. (1988). EPA National Service Center for Environmental Publications. [Link]

-

Mevinphos | C7H13O6P. (n.d.). PubChem - National Institutes of Health. [Link]

-

-

Mevinphos (WHO Pesticide Residues Series 2). (n.d.). INCHEM. [Link]

-

-

cis-Mevinphos | C7H13O6P. (n.d.). PubChem - National Institutes of Health. [Link]

-

Evaluation of matrix effect in determination of mevinphos stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. (2018). ResearchGate. [Link]

-

Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. (2019). National Center for Biotechnology Information. [Link]

-

Mevinphos. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

Mevinphos. (1996). EXTOXNET PIP. [Link]

-

Mevinphos. (n.d.). Wikipedia. [Link]

-

Inhibition of Acetylcholinesterases by Stereoisomeric Organophosphorus Compounds Containing Both Thioester and p-Nitrophenyl Leaving Groups. (2020). PubMed. [Link]

-

The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. (2022). National Center for Biotechnology Information. [Link]

-

Inhibition of Acetylcholinesterases by Stereoisomeric Organophosphorus Compounds Containing Both Thioester and p-Nitrophenyl Leaving Groups. (2020). ResearchGate. [Link]

-

STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2024). LinkedIn. [Link]

-

Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. (n.d.). I.R.I.S. [Link]

-

Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. (2021). National Center for Biotechnology Information. [Link]

-

Stereo-Isomers in Pesticides. (n.d.). CIPAC. [Link]

-

Mevinphos: Revised Human Health Risk Assessment. (2000). U.S. Environmental Protection Agency. [Link]

-

Age-related Differences in Acute Neurotoxicity Produced by Mevinphos, Monocrotophos, Dicrotophos, and Phosphamidon. (2012). PubMed. [Link]

-

Rapid Analytical Method for the Determination of 220 Pesticide with Their Isomers by GCMS-TIC. (2019). ResearchGate. [Link]

-

Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. (2022). National Center for Biotechnology Information. [Link]

-

Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. (2022). MDPI. [Link]

-

Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. (2023). MDPI. [Link]

-

Chiral Drug Separation. (n.d.). [Link]

-

Separation and aquatic toxicity of enantiomers of 1-(substituted phenoxyacetoxy)alkylphosphonate herbicides. (2014). ResearchGate. [Link]

-

ChemicalWatch Factsheet: Mevinphos. (n.d.). Beyond Pesticides. [Link]

Sources

- 1. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 2. cipac.org [cipac.org]

- 3. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 4. 4.23 Mevinphos (E,R)** [fao.org]

- 5. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - MEVINPHOS [extoxnet.orst.edu]

- 7. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 243. Mevinphos (WHO Pesticide Residues Series 2) [inchem.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Mevinphos - Wikipedia [en.wikipedia.org]

- 12. beyondpesticides.org [beyondpesticides.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fao.org [fao.org]

An In-depth Technical Guide to the Discovery and Historical Use of trans-Mevinphos as a Pesticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinphos, a potent organophosphate insecticide, emerged in the mid-20th century as a formidable tool in agriculture's battle against a wide array of insect pests. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of Mevinphos, with a particular focus on the more biologically active trans (E) isomer. Delving into its mechanism of action as an acetylcholinesterase inhibitor, this document explores the chemical properties and toxicological profile that defined its efficacy and, ultimately, led to its restricted use. This guide is intended to serve as a detailed resource for researchers and scientists in the fields of toxicology, pesticide development, and environmental science, offering insights into the lifecycle of a significant, albeit controversial, agrochemical.

Genesis of a Potent Insecticide: Discovery and Development

The story of Mevinphos is rooted in the broader history of organophosphate chemistry, which saw rapid development in the mid-20th century. Initially explored for their potential as chemical warfare agents, the potent biological activity of these compounds was quickly recognized for its agricultural applications.

1.1. The Post-War Boom in Organophosphate Research

Following World War II, chemical companies globally intensified their research into organophosphorus compounds for pest control. This era saw the introduction of numerous now well-known insecticides.

1.2. Shell Chemical's Contribution: The Emergence of Mevinphos

Mevinphos was developed by scientists at Shell Chemical Company in the early 1950s and was first registered for use in 1953.[1] It was introduced to the market around 1955 under trade names such as Phosdrin® and Mevidrin.[2] This new insecticide offered broad-spectrum control of both chewing and sucking insects, making it a versatile tool for farmers.

Mevinphos is a mixture of two geometric isomers: the cis (Z) and trans (E) isomers. Early research quickly established that the trans-isomer, also referred to as the alpha-isomer, exhibited significantly higher insecticidal activity.[3] The technical grade product typically contained a higher proportion of the more active trans-isomer.

Chemical Synthesis of trans-Mevinphos

The primary route for the industrial synthesis of Mevinphos is the Perkow reaction, a classic method in organophosphorus chemistry for producing vinyl phosphates from trialkyl phosphites and α-haloketones.[4]

2.1. The Perkow Reaction: Mechanism and Application

The Perkow reaction involves the nucleophilic attack of a trialkyl phosphite, such as trimethyl phosphite, on the carbonyl carbon of an α-halocarbonyl compound. In the case of Mevinphos synthesis, this is typically methyl chloroacetoacetate. The reaction proceeds through a zwitterionic intermediate which then rearranges to form the enol phosphate and an alkyl halide.[4]

dot

Caption: Generalized mechanism of the Perkow reaction for Mevinphos synthesis.

2.2. Experimental Protocol for Mevinphos Synthesis

While specific industrial protocols are proprietary, a general laboratory synthesis of Mevinphos via the Perkow reaction can be outlined as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with trimethyl phosphite in an appropriate inert solvent (e.g., toluene or dichloromethane).[2]

-

Reactant Addition: Methyl chloroacetoacetate is added dropwise to the trimethyl phosphite solution while maintaining a controlled temperature, typically below 30°C, to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and a mild base to remove any unreacted starting materials and acidic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.

-

Isolation of Isomers: The resulting crude product is a mixture of trans- and cis-Mevinphos. Isomers can be separated and purified using fractional distillation or column chromatography.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, Mevinphos exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

3.1. The Role of Acetylcholinesterase in Nerve Function

In a functioning synapse, the arrival of a nerve impulse triggers the release of ACh into the synaptic cleft. ACh then binds to its receptors on the postsynaptic membrane, propagating the nerve signal. To terminate the signal and allow the neuron to return to its resting state, AChE rapidly breaks down ACh into choline and acetic acid.

3.2. Mevinphos as an AChE Inhibitor

Mevinphos acts as an irreversible inhibitor of AChE. The phosphorus atom of Mevinphos is electrophilic and reacts with a serine hydroxyl group in the active site of the AChE enzyme, forming a stable, phosphorylated enzyme. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing ACh.

dot

Caption: Simplified diagram of normal vs. Mevinphos-inhibited synaptic transmission.

The accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in hyperactivity of the nervous system. In insects, this manifests as tremors, convulsions, paralysis, and ultimately death.

3.3. Isomeric Differences in Biological Activity

The trans-(E)-isomer of Mevinphos is a significantly more potent inhibitor of acetylcholinesterase than the cis-(Z)-isomer.[3] Some studies have indicated that the trans-isomer is approximately 100 times more active in inhibiting bovine red blood cell and mouse brain cholinesterases.[3] This difference in activity is attributed to the stereochemistry of the molecule and its fit within the active site of the AChE enzyme.

Historical Use as a Pesticide

Mevinphos was widely used for several decades as a contact and systemic insecticide and acaricide on a variety of agricultural crops.[6]

4.1. Target Pests and Crops

Its broad-spectrum activity made it effective against a range of pests including:

-

Aphids

-

Mites

-

Grasshoppers

-

Cutworms

-

Leafhoppers

-

Caterpillars

It was applied to a wide variety of crops, including fruits, vegetables, and field crops.[7]

4.2. Application and Efficacy

Mevinphos was valued for its rapid knockdown of pests and its relatively short persistence in the environment, which allowed for a short pre-harvest interval.[3] This made it particularly useful for controlling pest outbreaks close to harvest time.

Toxicological Profile and Regulatory Status

Mevinphos is classified as a highly toxic compound.[6] Its high acute toxicity to mammals, birds, and aquatic organisms has been a significant concern throughout its history.

5.1. Acute Toxicity

The acute toxicity of Mevinphos is primarily due to its potent inhibition of acetylcholinesterase. The LD50 values for the technical-grade mixture are low across various species and routes of exposure, placing it in the highest toxicity categories.

| Species | Route | LD50 (mg/kg) |

| Rat (oral) | Oral | 3 - 12 |

| Mouse (oral) | Oral | 4 - 18 |

| Rat (dermal) | Dermal | 4.2 |

Data compiled from various sources.[6]

The trans-isomer is substantially more toxic than the cis-isomer, with one source reporting an oral LD50 in rats of 1.4 mg/kg for the cis-isomer and 81.8 mg/kg for the trans-isomer.[3] It is important to note that there appears to be a discrepancy in the reporting of which isomer is more toxic in this specific study, as most other sources state the E-isomer is more biologically active.

5.2. Regulatory History and Decline in Use

Due to its high acute toxicity and concerns about worker safety and environmental impact, the use of Mevinphos has been severely restricted or banned in many countries. In the United States, the Environmental Protection Agency (EPA) began a review of Mevinphos, and its registration was voluntarily canceled by the manufacturer in the mid-1990s.

Conclusion

This compound represents a significant chapter in the history of pesticide development. Its discovery and widespread use underscore the effectiveness of organophosphate insecticides in controlling agricultural pests. However, its high toxicity also highlights the critical importance of understanding the toxicological and environmental profiles of such compounds. For researchers and scientists today, the story of Mevinphos serves as a valuable case study in the balance between efficacy and safety in the development of biologically active molecules. The detailed understanding of its synthesis, mechanism of action, and historical context provides a strong foundation for the development of safer and more targeted pest control strategies.

References

-

EXTOXNET. (1996). Mevinphos. Pesticide Information Profile. Available at: [Link]

-

Beyond Pesticides. (2007). ChemicalWatch Factsheet: Mevinphos. Available at: [Link]

-

INCHEM. (1972). 243. Mevinphos (WHO Pesticide Residues Series 2). Available at: [Link]

-

PubChem. cis-Mevinphos. National Center for Biotechnology Information. Available at: [Link]

-

Royal Dutch Shell Group. (2010). Roll call of Shell toxic brands deadly to insects, crop pests AND humans. Available at: [Link]

-

International Programme on Chemical Safety. (2008). MEVINPHOS (ISOMER MIXTURE) ICSC: 0924. Available at: [Link]

-

Wikipedia. Perkow reaction. Available at: [Link]

-

Long, M. (2024). “Photography versus the Pest”: Shell Chemicals, Visual Media, and Pesticides in Postwar Britain. Media+Environment. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. 4.23 Mevinphos (E,R)**. Available at: [Link]

-

ResearchGate. Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. Available at: [Link]

-

PubMed. Comparing the inhibitory effects of five protoxicant organophosphates.... Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. Available at: [Link]

-

University of Hertfordshire. Mevinphos (Ref: ENT 22374). AERU. Available at: [Link]

-

joegardener®. (2022). Chemical Age: How War Tools Became Pesticides. Available at: [Link]

-

ResearchGate. A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. Available at: [Link]

-

Wikipedia. DDT. Available at: [Link]

-

Journal of Plant Protection Research. (2015). A short history of insecticides. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, characterization and toxicity assessment of chlorantraniliprole nanoemulsion against Helicoverpa armigera. Available at: [Link]

-

CORE. EVALUATION OF MANUFACTURING PROCESSES FOR THE PRODUCTION OF ATRAZINE. Available at: [Link]

-

PubChem. Mevinphos. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 3. 243. Mevinphos (WHO Pesticide Residues Series 2) [inchem.org]

- 4. Perkow reaction - Wikipedia [en.wikipedia.org]

- 5. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - MEVINPHOS [extoxnet.orst.edu]

- 7. 4.23 Mevinphos (E,R)** [fao.org]

trans-Mevinphos stability under different pH and temperature conditions

An In-Depth Technical Guide to the Stability of trans-Mevinphos Under Diverse pH and Temperature Regimes

Abstract